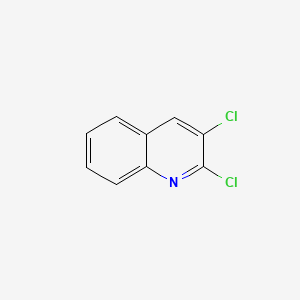

2,3-Dichloroquinoline

CAS No.: 613-18-3

Cat. No.: VC2446828

Molecular Formula: C9H5Cl2N

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613-18-3 |

|---|---|

| Molecular Formula | C9H5Cl2N |

| Molecular Weight | 198.05 g/mol |

| IUPAC Name | 2,3-dichloroquinoline |

| Standard InChI | InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |

| Standard InChI Key | KWVNKWCJDAWNAE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl |

Introduction

Physical and Chemical Properties

2,3-Dichloroquinoline possesses well-defined physical and chemical properties that influence its behavior in chemical reactions and applications.

Basic Identification Properties

The following table presents the fundamental identification parameters for 2,3-Dichloroquinoline:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.0487 g/mol |

| CAS Registry Number | 613-18-3 |

| Systematic Name | 2,3-dichloroquinoline |

Physical Properties

The physical properties of 2,3-Dichloroquinoline are crucial for understanding its behavior in various chemical environments:

| Property | Value |

|---|---|

| Boiling Point | 288.769 °C at 760 mmHg |

| Flash Point | 155.958 °C |

| Density | 1.408 g/cm³ |

| Molar Volume | 140.674 cm³ |

| Molar Refractivity | 51.977 cm³ |

| Surface Tension | 51.579 dyne/cm |

| Polarizability | 20.605×10⁻²⁴ cm³ |

| Enthalpy of Vaporization | 50.686 kJ/mol |

| Vapor Pressure | 0.004 mmHg at 25°C |

These physical properties are important considerations for handling, purification, and application of the compound in various chemical processes .

Molecular Structural Identifiers

| Identifier Type | Value |

|---|---|

| SMILES | Clc1cc2ccccc2nc1Cl |

| InChI | InChI=1/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |

| InChIKey | KWVNKWCJDAWNAE-UHFFFAOYAM |

These identifiers provide standardized representations of the compound's structure that are essential for database searches and computational studies .

Physicochemical Properties

The following properties are important for predicting the compound's behavior in biological systems and environmental contexts:

| Property | Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.54 |

| LogD (pH 5.5) | 3 |

| LogD (pH 7.4) | 3 |

| Bioconcentration Factor (BCF) (pH 5.5) | 263 |

| Bioconcentration Factor (BCF) (pH 7.4) | 263 |

| Soil Adsorption Coefficient (KOC) (pH 5.5) | 1878 |

| Soil Adsorption Coefficient (KOC) (pH 7.4) | 1878 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Freely Rotating Bonds | 0 |

| Polar Surface Area | 12.89 Ų |

| Index of Refraction | 1.661 |

The relatively high LogP value of 3.54 indicates that 2,3-Dichloroquinoline is lipophilic, suggesting better solubility in organic solvents than in water .

Synthesis Methodologies

Step 1: N-oxide Formation and Rearrangement

The synthesis begins with the formation of the N-oxide of 3-bromoquinoline, followed by rearrangement to produce 3-bromocarbostyril. This transformation is critical for establishing the framework for subsequent chlorination steps .

Step 2: Conversion to 3-Bromo-2-chloroquinoline

The second step involves a one-pot conversion of 3-bromocarbostyril to form 3-bromo-2-chloroquinoline. This reaction introduces the first chlorine atom at position 2 of the quinoline ring while maintaining the bromine at position 3 .

Step 3: Halogen Exchange Reaction

The final step involves a halogen exchange reaction, where the bromine atom at position 3 is replaced with a chlorine atom, resulting in the formation of 2,3-dichloroquinoline. This exchange completes the synthesis, providing the target compound with the desired dichlorination pattern .

3-Bromoquinoline → 3-Bromoquinoline N-oxide → 3-Bromocarbostyril → 3-Bromo-2-chloroquinoline → 2,3-Dichloroquinoline

Comparative Analysis with Related Compounds

Reactivity Patterns of Dichloroquinolines

Understanding the reactivity of 2,3-dichloroquinoline can be enhanced by examining the behavior of related dichloroquinoline isomers in similar reactions.

Palladium-Catalyzed Amination Reactions

Research on dichloroquinolines such as 2,6-dichloroquinoline, 2,8-dichloroquinoline, and 4,8-dichloroquinoline has demonstrated their participation in palladium-catalyzed amination reactions, though with varying degrees of selectivity:

-

2,6-Dichloroquinoline shows very low selectivity in amination reactions, often producing complicated reaction mixtures that are difficult to separate by chromatography

-

2,8-Dichloroquinoline exhibits substantially better results, with more controlled reactivity

-

4,8-Dichloroquinoline allows for more selective substitution reactions

By analogy, 2,3-dichloroquinoline would likely demonstrate its own characteristic reactivity pattern in such catalytic transformations, influenced by the specific positioning of the chlorine atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume